molecular formula C22H16N2O4 B5197077 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione

Cat. No. B5197077
M. Wt: 372.4 g/mol
InChI Key: NEKOUQJZRZXMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione, also known as HNQ-012, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the family of phenoxazine derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is not fully understood, but it is believed to act by inducing oxidative stress and apoptosis in cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects
7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has also been shown to have anti-viral properties, inhibiting the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).

Advantages and Limitations for Lab Experiments

7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments. It is a synthetic compound, which allows for better control over its purity and concentration. It is also stable and can be stored for long periods of time. 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been shown to have low toxicity in vitro, making it a promising compound for further research. However, there are also limitations to using 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione in lab experiments. Its mechanism of action is not fully understood, and further research is needed to explore its potential clinical applications.

Future Directions

There are several future directions for research on 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione. One potential direction is to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to explore its potential clinical applications and to better understand its mechanism of action.
Conclusion
In conclusion, 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione is a synthetic compound that has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications in cancer treatment, anti-inflammatory therapy, and anti-viral therapy. 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has several advantages for lab experiments, including its stability and low toxicity. However, further research is needed to explore its potential clinical applications and to better understand its mechanism of action.

Synthesis Methods

7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione can be synthesized by reacting 2-amino-1-(2-hydroxyethyl)benzene with 2-chloro-1,4-naphthoquinone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution and cyclization to form 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Scientific Research Applications

7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has been studied extensively for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. 7-[(2-hydroxyethyl)amino]-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione has shown promising results in preclinical studies, and further research is needed to explore its potential clinical applications.

properties

IUPAC Name

7-(2-hydroxyethylamino)-14H-naphtho[3,2-a]phenoxazine-8,13-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c25-10-9-23-15-11-17-20(24-14-7-3-4-8-16(14)28-17)19-18(15)21(26)12-5-1-2-6-13(12)22(19)27/h1-8,11,23-25H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKOUQJZRZXMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3NCCO)OC5=CC=CC=C5N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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